molecular formula C4H4F3N3O B13975509 3-trifluoromethoxy-1H-pyrazole-5-amine

3-trifluoromethoxy-1H-pyrazole-5-amine

Cat. No.: B13975509
M. Wt: 167.09 g/mol
InChI Key: YHHVQBIZMDROOA-UHFFFAOYSA-N
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Description

3-Trifluoromethoxy-1H-pyrazole-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a trifluoromethoxy group at the 3-position and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by lithiation and subsequent reaction with electrophiles . Another approach includes the use of methyl hydrazine hydrochloride and subsequent functionalization at the 5-position through lithiation and trapping with electrophiles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethoxy-1H-pyrazole-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.

    Substitution: The trifluoromethoxy and amine groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 3-trifluoromethoxy-1H-pyrazole-5-amine involves its interaction with specific molecular targets and pathways. The compound’s amine and trifluoromethoxy groups play crucial roles in its binding affinity and selectivity towards target proteins. The exact molecular targets and pathways can vary depending on the specific application, but they often involve key enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Trifluoromethoxy-1H-pyrazole-5-amine is unique due to the presence of both the trifluoromethoxy and amine groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other pyrazole derivatives, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C4H4F3N3O

Molecular Weight

167.09 g/mol

IUPAC Name

3-(trifluoromethoxy)-1H-pyrazol-5-amine

InChI

InChI=1S/C4H4F3N3O/c5-4(6,7)11-3-1-2(8)9-10-3/h1H,(H3,8,9,10)

InChI Key

YHHVQBIZMDROOA-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1OC(F)(F)F)N

Origin of Product

United States

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